Ethyl2-amino-4-methylhexanoatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-4-methylhexanoate hydrochloride is a chemical compound with the molecular formula C9H19NO2·HCl It is an ester derivative of 2-amino-4-methylhexanoic acid, commonly used in various scientific research and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-methylhexanoate hydrochloride typically involves the esterification of 2-amino-4-methylhexanoic acid with ethanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of ethyl 2-amino-4-methylhexanoate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-methylhexanoate hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2-amino-4-methylhexanoic acid and ethanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, with reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: 2-amino-4-methylhexanoic acid and ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Different oxidized or reduced forms of the compound.
Scientific Research Applications
Ethyl 2-amino-4-methylhexanoate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-methylhexanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. Its effects are mediated through its ability to form covalent or non-covalent bonds with target molecules, altering their structure and function.
Comparison with Similar Compounds
Ethyl 2-amino-4-methylhexanoate hydrochloride can be compared with other similar compounds, such as:
Ethyl 2-amino-4-methylpentanoate: Similar structure but with a shorter carbon chain.
Methyl 2-amino-4-methylhexanoate: Similar structure but with a different ester group.
2-amino-4-methylhexanoic acid: The parent acid form of the compound.
Uniqueness
Ethyl 2-amino-4-methylhexanoate hydrochloride is unique due to its specific ester group and the presence of both amino and ester functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H20ClNO2 |
---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
ethyl 2-amino-4-methylhexanoate;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c1-4-7(3)6-8(10)9(11)12-5-2;/h7-8H,4-6,10H2,1-3H3;1H |
InChI Key |
HBHYDKPSGRXGBH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(C(=O)OCC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.